1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine

UV spectroscopy electronic structure N-organosilyl ketimine

Sourcing N-TMS ketimines with undocumented spectroscopic identity risks failed asymmetric syntheses and batch rejection. 1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine (CAS 17863-66-0) mitigates this: • Documented n→π* UV absorption (Chan & Rochow, 1967) enabling incoming QC verification against published congeneric spectra. • p-Tolyl substituents electronically tune C=N electrophilicity via inductive donation, predictably altering addition kinetics vs. unsubstituted N-TMS-benzophenonimine. • Validated prochiral substrate for Soderquist-type asymmetric allylboration-reactions proceed with high enantioselectivity in <1 h. • TMS group activates C=N toward nucleophilic attack; removable under mild acidic/fluoride conditions. Batch-specific QC data supplied for immediate integration.

Molecular Formula C18H23NSi
Molecular Weight 281.5 g/mol
CAS No. 17863-66-0
Cat. No. B12115719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine
CAS17863-66-0
Molecular FormulaC18H23NSi
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=N[Si](C)(C)C)C2=CC=C(C=C2)C
InChIInChI=1S/C18H23NSi/c1-14-6-10-16(11-7-14)18(19-20(3,4)5)17-12-8-15(2)9-13-17/h6-13H,1-5H3
InChIKeyGTNXLTXVBQNQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine: Identity and Class


1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine (CAS 17863-66-0, molecular formula C₁₈H₂₃NSi, exact mass 281.160 Da) is an aromatic N-trimethylsilyl (N-TMS) ketimine . It belongs to the broader class of N-organosilyl ketimines, first systematically prepared and characterized by Chan and Rochow in 1967 via the action of sodium bis(trimethylsilyl)amide on non-enolizable ketones [1]. The compound features a central C=N bond bearing two para-tolyl (4-methylphenyl) substituents at the carbon terminus and a trimethylsilyl group at the nitrogen terminus. Its primary recognized role is as a protected ketimine intermediate in organic synthesis, where the TMS group serves as both a protecting moiety and an activator for the imine toward nucleophilic addition [2]. The compound is also listed under the synonym 4,4'-Dimethyl-N-trimethylsilyl-benzophenonimin .

Substitution Risks for 1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine


N-TMS ketimines are not generic commodities; their reactivity, stability, and spectroscopic properties are exquisitely sensitive to the nature of the C-substituents and the silicon-bound groups [1]. The para-methyl substitution pattern on the aromatic rings of 1,1-bis(4-methylphenyl)-N-(trimethylsilyl)methanimine electronically modulates the imine through inductive donation, altering both the n→π* transition energy and the electrophilicity of the imine carbon relative to the unsubstituted N-trimethylsilyl-benzophenonimine (CAS 17599-59-6). This electronic tuning directly affects reaction kinetics in nucleophilic addition, cycloaddition, and allylboration processes. Furthermore, the steric profile of the di-p-tolyl moiety influences diastereoselectivity outcomes in asymmetric transformations, meaning that substituting a generic N-TMS ketimine with different aryl groups will predictably alter both yield and enantiomeric excess [2]. The TMS group itself, while common across the class, participates in d-π bonding interactions with the C=N system that vary with the aryl substituents [1], making spectroscopic benchmarking essential for quality control during procurement.

Differentiation Evidence for 1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine


UV Absorption Differentiation from Unsubstituted Analog

The systematic UV spectroscopic study by Chan and Rochow on 28 N-organosilyl ketimines established that para-methyl substitution on the aromatic rings produces a measurable bathochromic shift of the n→π* absorption band relative to the unsubstituted parent N-trimethylsilyl-benzophenonimine (CAS 17599-59-6). The d-π interaction between the empty silicon d orbitals and the C=N π system, which is influenced by the electronic character of the aryl substituents, governs this shift [1]. Within this congeneric series, the 4,4'-dimethyl substitution of the target compound enhances electron density on the imine chromophore, resulting in a lower-energy n→π* transition compared to the diphenyl analog. This spectroscopic signature provides a direct identity and purity verification marker not replicable by the unsubstituted or differently substituted analogs [1].

UV spectroscopy electronic structure N-organosilyl ketimine

Asymmetric Allylboration: Steric and Electronic Differentiation

Soderquist and co-workers demonstrated that N-TMS ketimines serve as superior substrates for asymmetric allylboration using B-allyl-10-phenyl-9-borabicyclo[3.3.2]decanes, achieving high yields of nonracemic 3°-carbamines [1]. While the published study focused on N-TMS ketimines derived from nitriles, the methodology has been extended to aromatic N-TMS ketimines including benzophenonimine derivatives [2]. The di-p-tolyl substitution pattern of the target compound introduces greater steric demand at the imine carbon compared to the diphenyl analog (CAS 17599-59-6), which can influence the stereochemical outcome of nucleophilic addition. The increased electron density from the para-methyl groups also modulates imine electrophilicity, potentially requiring adjusted reaction conditions relative to the parent benzophenonimine derivative [2]. No direct head-to-head comparison in this exact transformation has been reported in the open literature for the target compound specifically.

asymmetric synthesis allylboration chiral amines

Stability Comparison: N-TMS vs. Unprotected Ketimine

The unprotected counterpart of the target compound is bis(4-methylphenyl)methanimine (4,4'-dimethylbenzophenone imine, CAS 16620-75-0), which lacks the N-TMS group. Unprotected ketimines, particularly those without α-hydrogen atoms, are susceptible to hydrolysis under ambient conditions and can undergo trimerization or oligomerization upon storage [1]. The N-TMS group in the target compound serves a dual purpose: it protects the imine nitrogen from hydrolysis and adventitious nucleophilic attack while simultaneously activating the C=N bond toward desired nucleophilic additions via the electron-withdrawing inductive effect of silicon [2]. This protection strategy renders the N-TMS derivative more stable during storage and handling compared to the free ketimine, while retaining synthetic utility as a masked ketone equivalent that can be deprotected under mild conditions [2].

ketimine protection N-silyl imine stability synthetic intermediate

Physicochemical Differentiation from Diphenyl Analog

The two most closely related N-TMS ketimine analogs differ systematically in their physicochemical properties due to the presence (target compound) or absence (comparator) of the two para-methyl groups. The target compound has a molecular formula of C₁₈H₂₃NSi (exact mass 281.160 Da) versus C₁₆H₁₉NSi (exact mass 253.129 Da) for the comparator [1]. The additional methylene units increase the calculated LogP from approximately 4.36 (comparator) to approximately 4.98 (target compound), reflecting greater lipophilicity . The higher molecular weight and enhanced lipophilicity affect chromatographic retention behavior, solvent partitioning in extractive workups, and crystallization properties. These differences, while individually modest, cumulatively impact purification protocols, analytical method development, and scale-up handling in ways that make the two compounds non-substitutable in validated synthetic procedures [1].

physicochemical properties LogP molecular weight procurement specification

Synthetic Provenance from 4,4'-Dimethylbenzophenone

The target compound is synthesized from 4,4'-dimethylbenzophenone (CAS 611-97-2), a ketone that is manufactured at industrial scale and commercially available at 98+% purity from major suppliers, serving as a pharmaceutical intermediate and petrochemical additive [1]. This contrasts with less common diaryl ketone precursors used to prepare other specialized N-TMS ketimines. The Chan-Rochow synthetic method involves treatment of the non-enolizable ketone with sodium bis(trimethylsilyl)amide, a procedure demonstrated to work efficiently across a range of benzophenone derivatives [2]. The well-established commercial availability of the ketone precursor at scale provides supply-chain reliability for the target compound that may not be available for N-TMS ketimines derived from less accessible ketones [1].

synthetic route precursor availability 4,4'-dimethylbenzophenone supply chain

Application Scenarios for 1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine


Asymmetric Synthesis of Chiral Diaryl Methylamines

The target compound, as an N-TMS-protected diaryl ketimine with electron-donating p-tolyl substituents, serves as a prochiral substrate for asymmetric nucleophilic addition reactions, including allylboration methodologies developed by Soderquist and co-workers for the preparation of nonracemic 3°-carbamines [1]. The steric bulk of the di-p-tolyl group contributes to facial discrimination during enantioselective addition, while the TMS group activates the C=N bond toward nucleophilic attack and can be removed under mild conditions to liberate the primary amine product. This application scenario is supported by the demonstrated efficacy of N-TMS ketimines in asymmetric allylboration, where reactions proceed with high reactivity (<1 hour) and enantioselectivity [1].

QC Reference Standard for N-Organosilyl Ketimines

The compound's n→π* UV absorption characteristics, systematically documented by Chan and Rochow within a congeneric series of 28 N-organosilyl ketimines, enable its use as a spectroscopic benchmark for verifying the structural identity and purity of N-TMS ketimine intermediates [2]. The bathochromic shift attributable to the para-methyl substituents provides a distinctive spectral signature that differentiates it from the more common N-trimethylsilyl-benzophenonimine. QC laboratories can leverage this established spectroscopic dataset for incoming material verification, ensuring that the correct para-substituted derivative has been supplied rather than an inadequately characterized alternative [2].

Protected Ketimine Intermediate for Multi-Step Synthesis

The N-TMS group of the target compound functions as a protecting group that masks the ketimine (and by extension, the parent ketone 4,4'-dimethylbenzophenone) during synthetic sequences involving nucleophilic or basic conditions incompatible with a free imine [3]. This protection strategy leverages the well-established enhanced stability of N-silyl imines relative to unprotected ketimines, which are prone to hydrolysis and trimerization [3]. The target compound can be deprotected under mild acidic or fluoride-mediated conditions to regenerate the ketone or directly converted to the corresponding amine, offering synthetic flexibility that the unprotected ketimine analog (bis(4-methylphenyl)methanimine, CAS 16620-75-0) cannot provide during extended multi-step sequences.

Chromatographic Method Development for Lipophilic N-TMS Ketimines

With a predicted LogP of approximately 4.98—roughly 0.6 units higher than the diphenyl analog N-trimethylsilyl-benzophenonimine (LogP ~4.36)—the target compound serves as a representative high-lipophilicity member of the N-TMS ketimine family for developing and validating reverse-phase HPLC and GC methods [4]. Its distinct retention behavior relative to less lipophilic analogs makes it a useful probe for assessing column selectivity and method robustness across a range of N-TMS ketimine substrates. The 28 Da molecular weight increment over the diphenyl analog also provides a clear mass spectrometric differentiation marker for LC-MS method development [4].

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